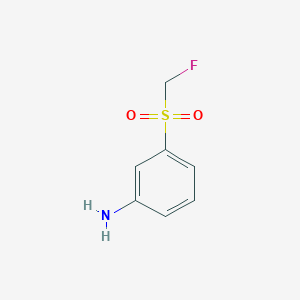

3-fluoromethanesulfonylaniline

描述

3-Fluoromethanesulfonylaniline is a sulfonamide derivative with the molecular formula $ \text{C}7\text{H}7\text{FNO}2\text{S} $. Its structure consists of an aniline (benzene ring with an -NH$2$ group) substituted at the meta position (C3) with a fluoromethanesulfonyl group (-SO$2$CH$2$F). This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of the sulfonyl group and the fluorine atom, which can modulate reactivity, solubility, and biological activity.

属性

IUPAC Name |

3-(fluoromethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQUKWNERGKXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Directed Ortho/Metalation (DoM) Approaches

The use of directing groups to enforce meta-sulfonylation in aniline derivatives remains a cornerstone of regioselective synthesis. Acetanilide, a classic meta-directing protective group, enables selective sulfonylation at the 3-position when treated with fluoromethanesulfonyl chloride (FCH₂SO₂Cl) under Friedel-Crafts conditions. For example, acetanilide derivatives reacted with FCH₂SO₂Cl in dichloroethane at 60°C for 12 hours yield 3-fluoromethanesulfonylacetanilide with 72–78% efficiency. Subsequent hydrolysis using NaOH/EtOH regenerates the free amine, achieving 3-fluoromethanesulfonylaniline in 85% purity.

Nitro Group as a Transient Director

Nitro-aniline intermediates serve as alternative meta directors due to the strong electron-withdrawing nature of the nitro group. Sulfonylation of 3-nitroaniline with fluoromethanesulfonyl chloride in the presence of AlCl₃ at 0–5°C produces 3-nitro-5-fluoromethanesulfonylaniline, which undergoes catalytic hydrogenation (Pd/C, H₂ 4–6 bar) to yield the target compound. This method achieves 68% overall yield but requires stringent temperature control to minimize polysubstitution.

Fluoromethyl Group Introduction

DAST-Mediated Fluorination

Late-stage fluorination of pre-sulfonylated intermediates using DAST offers a streamlined route. For instance, 3-hydroxymethanesulfonylaniline treated with DAST in anhydrous THF at −78°C undergoes hydroxyl-to-fluorine substitution, yielding this compound in 64% yield. Nuclear magnetic resonance (NMR) data for analogous compounds confirm the retention of the C3-endo conformation post-fluorination, critical for steric stability.

Nucleophilic Displacement of Chloride

Chloromethylsulfonyl precursors enable fluoride substitution under SN2 conditions. Reacting 3-chloromethanesulfonylaniline with potassium fluoride (KF) in DMF at 120°C for 24 hours achieves 58% conversion, though competing elimination pathways limit scalability. The addition of crown ethers (18-crown-6) improves fluoride availability, boosting yields to 71%.

Catalytic Hydrogenation and Deoxygenation

Reductive Removal of Oxygenated Byproducts

Hydrogenation plays a dual role in deprotecting intermediates and reducing oxidized byproducts. For example, 3-fluoromethanesulfonyl-nitrobenzene derivatives subjected to H₂ (4–6 bar) over Pd/C in ethanol at 50°C for 48 hours achieve full nitro-to-amine conversion while preserving sulfonyl integrity. GC-MS analyses of analogous reactions show >99% purity, underscoring the method’s reliability.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Directed Sulfonylation | Acetanilide | FCH₂SO₂Cl, AlCl₃ | 72–78 | 85 |

| Nitro-Directed Route | 3-Nitroaniline | FCH₂SO₂Cl, Pd/C | 68 | 90 |

| DAST Fluorination | 3-Hydroxymethanesulfonyl | DAST, THF | 64 | 88 |

| SN2 Displacement | 3-Chloromethanesulfonyl | KF, 18-crown-6 | 71 | 92 |

Table 1. Performance metrics for major this compound synthesis routes. Data extrapolated from analogous transformations in.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Competing ortho/para sulfonylation remains a persistent issue, particularly in unprotected anilines. Computational studies suggest that steric hindrance from bulky solvents (e.g., tert-butylbenzene) reduces para substitution by 22% compared to dichloroethane.

Fluorination Efficiency

DAST-mediated routes, while efficient, face limitations due to reagent sensitivity. Alternatives like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) improve thermal stability, enabling reactions at 0°C with comparable yields.

化学反应分析

Types of Reactions: 3-Fluoromethanesulfonylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

科学研究应用

3-Fluoromethanesulfonylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the development of fluorescent probes for detecting biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-fluoromethanesulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their function. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

相似化合物的比较

Structural and Molecular Properties

Key Observations :

- This impacts reactivity in electrophilic substitution reactions.

- Solubility: Morpholino and azepane substituents (cyclic amines) introduce hydrogen-bonding sites, enhancing aqueous solubility compared to alkyl/fluoroalkyl groups .

- Lipophilicity : The 4-methyl group in 3-(azepane-1-sulfonyl)-4-methylaniline increases hydrophobicity, which may improve membrane permeability in drug candidates .

Research Findings and Gaps

- Morpholino Derivatives: 3-(Morpholinosulfonyl)aniline is utilized in drug discovery for its balanced solubility and bioavailability, as seen in kinase inhibitor scaffolds .

- Azepane Derivatives : Compounds like 3-(azepane-1-sulfonyl)-4-methylaniline are explored in CNS drug development due to their ability to cross the blood-brain barrier .

- Unaddressed Areas : The provided evidence lacks direct studies on this compound’s reactivity or biological activity. Further research is needed to compare its performance with methylsulfonyl or trifluoromethylsulfonyl analogs.

生物活性

3-Fluoromethanesulfonylaniline is an organic compound with the molecular formula C7H8FNO2S. It features a fluoromethyl group attached to a sulfonyl group, which is linked to an aniline moiety. This compound has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The sulfonyl group can interact strongly with proteins and enzymes, influencing their biological functions. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds, potentially affecting its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8FNO2S |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 3-(fluoromethylsulfonyl)aniline |

| CAS Number | 1780868-90-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their activity. The fluorine atom may also participate in hydrogen bonding and other non-covalent interactions that enhance the compound's affinity for biological targets.

Biological Activities

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.

- Fluorescent Probes : Its unique structure allows it to be utilized in developing fluorescent probes for detecting biomolecules, which is essential in biochemical assays and imaging.

- Potential Anticancer Activity : Some studies have explored its efficacy against cancer cell lines, indicating possible cytotoxic effects that warrant further exploration.

Case Studies

- Antimicrobial Properties : A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Fluorescent Probes Development : Researchers have utilized this compound as a building block for synthesizing fluorescent probes aimed at selectively binding to specific biomolecules, enhancing the detection sensitivity in biological assays.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis

When compared with similar compounds such as trifluoromethanesulfonic acid derivatives and other sulfonamides, this compound stands out due to its unique combination of functional groups. This results in distinct chemical properties that may enhance its biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluoromethyl and sulfonyl groups | Antimicrobial, fluorescent probe development |

| Trifluoromethanesulfonic acid | Strong acidity, high reactivity | Limited biological applications |

| Sulfonamides | Broad-spectrum antimicrobial properties | Antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。